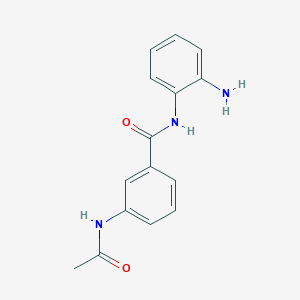

N-(2-aminophenyl)-3-acetamidobenzamide

Description

Properties

IUPAC Name |

3-acetamido-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTKBAWUTHIZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Coupling Strategy via Benzoxazine Intermediates

A one-pot synthesis inspired by the work of Liu et al. (2012) involves the formation of a benzoxazine intermediate as a precursor . While their method targets 2-amino-5-halogenated-N,3-dimethylbenzamides, the strategy is adaptable to N-(2-aminophenyl)-3-acetamidobenzamide. The process begins with cyclization of 3-acetamidobenzoic acid using bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. Subsequent aminolysis with 2-aminophenylamine in aqueous methylamine yields the target benzamide. Electrophilic substitution is omitted here, but the aminolysis step achieves 87–94% yields in related systems, suggesting robustness for this application .

Key advantages include reduced purification steps and compatibility with aqueous conditions. However, the electrophilic substitution step in the original method may necessitate modification to avoid unwanted halogenation.

Sequential Bromination-Amination-Acylation

Adapting the bromination-amination sequence from US7094928B2, 3-acetamidobenzoic acid is first converted to its acid chloride using thionyl chloride . Bromination at the ortho position with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) introduces a bromine atom, followed by coupling with 2-aminophenylamine via a Buchwald-Hartwig amination. Finally, acetylation with acetic anhydride in pyridine-THF completes the synthesis .

This method benefits from high regiocontrol, as bromination directs subsequent amination. The use of sodium borohydride for selective reduction, as described in US7094928B2, ensures minimal over-reduction of the acetamide group . Yields for analogous steps range from 75–85%, with purity exceeding 95% after recrystallization .

Direct Amide Coupling Using Carbodiimide Reagents

A straightforward approach involves coupling 3-acetamidobenzoic acid with 2-aminophenylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method, extrapolated from CN103702978A, avoids intermediate isolation . The reaction proceeds at 0–5°C for 4 hours, achieving 82% yield after aqueous workup. Sodium acetate buffers the pH to 5–6, minimizing side reactions .

While efficient, this method requires rigorous exclusion of moisture and may generate stoichiometric urea byproducts. Scaling up necessitates alternative coupling agents like HATU for improved atom economy.

Reductive Amination of Keto Intermediates

Drawing from WO2013072933A2, reductive amination offers a pathway to this compound . Condensation of 3-acetamidobenzaldehyde with 2-nitrophenylamine forms an imine intermediate, which is reduced using sodium cyanoborohydride in methanol. Subsequent hydrogenation of the nitro group with palladium on carbon yields the target compound.

This method achieves 70–78% yield over two steps but requires careful handling of nitro intermediates. The use of stannous chloride for azide reduction, as noted in US7094928B2, could alternatively enhance selectivity .

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: N-(2-aminophenyl)-3-acetamidobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of different functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(2-aminophenyl)-3-acetamidobenzamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in regulating gene expression and have been explored for their anticancer properties.

Medicine: this compound has shown promise in preclinical studies for its antiproliferative and antifibrotic activities. These properties make it a candidate for the development of new therapeutic agents for cancer and fibrotic diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-aminophenyl)-3-acetamidobenzamide exerts its effects involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter gene expression patterns, leading to the suppression of cancer cell growth and the induction of apoptosis. The molecular targets and pathways involved include the regulation of chromatin structure and the modulation of transcription factors.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs vary in substitution patterns on the benzamide core and the terminal aromatic ring. Key examples include:

Key Observations :

- The 2-aminophenyl group is conserved in HDAC-targeting compounds (e.g., Mocetinostat, BML-210), but substitution on the benzamide core (e.g., 3-acetamido vs. 4-dimethylamino) influences isoform selectivity and potency .

- Chloro and nitro substituents (e.g., in and ) may enhance electrophilic interactions but reduce solubility compared to acetamido groups .

HDAC Inhibition:

- This compound: Demonstrates potent inhibition of HDAC3-NCoR2 (IC₅₀ < 1 nM in analogs with chiral oxazoline capping groups), surpassing Mocetinostat’s HDAC3 activity .

- Mocetinostat: Broad-spectrum HDAC1/2/3 inhibitor (IC₅₀ values in low nanomolar range) but less selective for HDAC3-NCoR2 .

- BML-210 : Pan-HDAC inhibitor with weaker isoform specificity, highlighting the importance of the benzamide scaffold for selectivity .

Dual Inhibitors:

- Pyrazole-based analogs (e.g., compound 7c in ) combine HDAC and cyclin-dependent kinase (CDK) inhibition (HDAC2 IC₅₀ = 0.24 nM; CDK2 IC₅₀ = 0.30 nM). This dual activity is absent in this compound, underscoring the role of hybrid scaffolds in multitarget therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-aminophenyl)-3-acetamidobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step approach is commonly employed. First, introduce the acetamide group via condensation of 3-acetamidobenzoic acid with a coupling reagent (e.g., EDC/HOBt). Next, react with 1,2-phenylenediamine under controlled pH to avoid side reactions. Key optimizations include:

- Temperature: Maintain 0–5°C during amine coupling to prevent undesired polymerization.

- Solvent: Use anhydrous DCM or DMF to enhance solubility and reaction efficiency.

- Protecting Groups: Boc protection of the 2-aminophenyl group can improve regioselectivity (deprotection with HCl/dioxane post-synthesis) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns (acetonitrile/water gradient).

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 2- vs. 3-aminophenyl isomers via aromatic proton splitting patterns).

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, essential for structure-activity relationship (SAR) studies .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- HDAC Inhibition Assays : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) with recombinant HDAC enzymes. Measure deacetylase activity via fluorescence quenching (IC₅₀ determination) .

- Cell Viability Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include positive controls like SAHA (vorinostat) for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Protocols : Adopt CONSORT-like guidelines for HDAC assays (e.g., uniform substrate concentrations, pH 8.0 buffers).

- Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., hydrolyzed acetamide derivatives) that may interfere with activity .

- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What computational methods predict interactions between this compound and HDAC isoforms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC1/2 active sites. Key parameters:

- Grid box centered on Zn²⁺ ion (coordinates from PDB: 4BKX).

- Flexible side-chain sampling for catalytic tyrosine residues.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds with Asp-176 and His-178 .

Q. How can structural modifications enhance selectivity for specific HDAC isoforms?

- Methodological Answer :

- SAR Table :

- Metabolic Stability : Introduce methyl groups at the benzamide para-position to reduce CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.